molecular formula C18H14N4O B14532854 4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine CAS No. 62564-81-2

4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14532854
CAS No.: 62564-81-2
M. Wt: 302.3 g/mol
InChI Key: MIAAUIXNLYQRGE-UHFFFAOYSA-N
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Description

4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors. One common method includes the use of Vilsmeier–Haack reagent, where a solution of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine is heated with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 70°C for several hours . This reaction yields the desired pyrazolopyrimidine compound after subsequent treatment with ammonium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where various nucleophiles can replace specific substituents on the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrazolopyrimidine analogs. Substitution reactions can result in various substituted pyrazolopyrimidine derivatives with different functional groups.

Scientific Research Applications

4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine has been widely studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the kinase domain, thereby inhibiting the enzyme’s activity and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of CDK2.

Comparison with Similar Compounds

4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds in the pyrazolopyrimidine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CDK2 inhibitor, making it a valuable scaffold for drug discovery and development.

Properties

CAS No.

62564-81-2

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

4-benzyl-5-oxido-1-phenylpyrazolo[3,4-d]pyrimidin-5-ium

InChI

InChI=1S/C18H14N4O/c23-21-13-19-18-16(17(21)11-14-7-3-1-4-8-14)12-20-22(18)15-9-5-2-6-10-15/h1-10,12-13H,11H2

InChI Key

MIAAUIXNLYQRGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=[N+](C=NC3=C2C=NN3C4=CC=CC=C4)[O-]

Origin of Product

United States

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